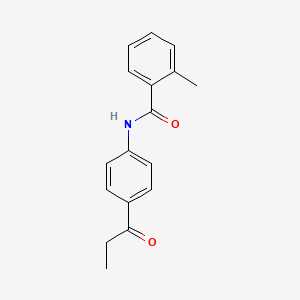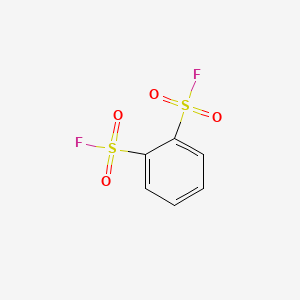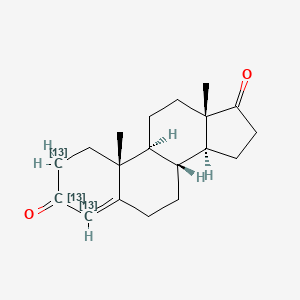
Iron diarsenide, pieces, 99.5% trace metals basis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron diarsenide, with the chemical formula FeAs₂, is a crystalline solid known for its applications in semiconductor and photo-optic technologies . This compound is also referred to as iron arsenide or arsenoferrite. It is characterized by its high melting point of 990°C and a density of 7.4 g/cm³ at 25°C . Iron diarsenide is not soluble in water and is typically available in high purity forms, such as 99.5% trace metals basis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron diarsenide can be synthesized by sintering a mixture of metallic arsenic and iron in evacuated quartz ampoules . This process involves heating the mixture to high temperatures under a vacuum to ensure the formation of the desired compound without contamination from other elements.
Industrial Production Methods: In industrial settings, iron diarsenide is often produced through direct reductive melting (DRM) processes. These processes involve processing under reducing atmospheres in the presence of an iron-rich slag, which helps lock arsenic into iron arsenide phases . This method is particularly effective for the extraction of gold from arsenic-bearing ores, where iron diarsenide plays a crucial role in the removal of arsenic .
Analyse Des Réactions Chimiques
Types of Reactions: Iron diarsenide undergoes various chemical reactions, including oxidation, reduction, and decomposition. For instance, it can decompose at high temperatures, leading to the formation of other iron arsenide phases .
Common Reagents and Conditions: The decomposition of iron diarsenide typically occurs under neutral or reducing atmospheres at temperatures ranging from 25°C to 850°C . Common reagents used in these reactions include iron-rich slags and other reducing agents.
Major Products Formed: The major products formed from the decomposition of iron diarsenide include other iron arsenide phases such as FeAs and Fe₃As₂
Applications De Recherche Scientifique
Iron diarsenide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which iron diarsenide exerts its effects is primarily related to its ability to form stable compounds with arsenic. In the context of arsenic removal, iron diarsenide reacts with arsenic-bearing ores to form stable iron arsenide phases, thereby preventing the release of toxic arsenic into the environment . This process involves the decomposition of iron diarsenide at high temperatures, leading to the formation of other iron arsenide phases that effectively lock arsenic in a stable form .
Comparaison Avec Des Composés Similaires
- Iron (III) arsenide (FeAs)
- Iron (II) arsenide (FeAs₂)
- Indium gallium arsenide
- Lead arsenide
- Boron arsenide
Comparison: Iron diarsenide is unique among these compounds due to its specific crystal structure and high melting point. Unlike iron (III) arsenide and iron (II) arsenide, which have different oxidation states and properties, iron diarsenide is particularly valued for its stability and effectiveness in arsenic removal processes . Additionally, its applications in the semiconductor industry set it apart from other arsenide compounds, making it a versatile and valuable material in various scientific and industrial fields .
Propriétés
Formule moléculaire |
As2Fe |
|---|---|
Poids moléculaire |
205.69 g/mol |
InChI |
InChI=1S/As2.Fe/c1-2; |
Clé InChI |
FVOQJZGRHWEZOE-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[As]=[As] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)



![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12053407.png)
![2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol;hydrate](/img/structure/B12053409.png)
![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)

